2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS: 80537-07-1) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a phenyl group at position 2 and a carboxylic acid moiety at position 3. This scaffold is notable for its versatility in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications. Its synthesis typically involves functionalization of the pyrazolo[1,5-a]pyridine core via amidation or esterification reactions, as exemplified by methods converting pyrazolo[1,5-a]pyridine-3-carboxylic acid to acyl chlorides for subsequent derivatization .
Properties
IUPAC Name |
2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)12-11-8-4-5-9-16(11)15-13(12)10-6-2-1-3-7-10/h1-9H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODMDGXKDAYPMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80537-07-1 | |
| Record name | 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the reaction of methyl esters of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic and 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acids with fluorinating reagents such as Selectfluor . The reaction conditions often include anhydrous solvents like acetonitrile and the use of silica gel for purification through column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid, a derivative of pyrazolo[1,5-a]pyridine, has applications in medicinal chemistry and materials science due to its unique structural and photophysical properties . Pyrazolo[1,5-a]pyrimidines, which share a similar core structure, have demonstrated anticancer potential and enzymatic inhibitory activity, suggesting that 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid may possess similar bioactivity .
Applications
- Anti-inflammatory Activity Research indicates that derivatives of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid have anti-inflammatory and analgesic activity . Specifically, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid has shown significant activity in pharmacological tests . Though not the same molecule, the structural similarity suggests 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid may also have anti-inflammatory properties.
- EP1 Antagonists Pyrazolo[1,5-a]pyridine derivatives have been designed and synthesized as orally active EP1 antagonists for treating overactive bladders . These compounds have demonstrated good pharmacological effects in animal models .
- Synthesis of Apixaban Intermediates Pyrazole-substituted pyridine carboxylates and carboxylic acids are key intermediates in the synthesis of Apixaban, an anti-thromboembolic drug .
- Material Science Pyrazolo[1,5-a]pyrimidine derivatives are being explored for new applications in material sciences due to their exceptional photophysical properties as fluorophores and their tendency to form crystals with notable conformational and supramolecular phenomena .
- Catalysis Pyridine-2-carboxylic acid has been used as a catalyst in the synthesis of pyrazolo[3,4-b]quinolinones .
Mechanism of Action
The mechanism of action of 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid are influenced by substituent variations. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Properties
| Compound Name | Substituents | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|---|
| 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid | Phenyl (C6H5) at position 2 | 80537-07-1 | C14H10N2O2 | 238.25 | Not reported |
| 7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | Methyl (CH3) at position 7 | 16205-47-3 | C9H8N2O2 | 176.17 | Not reported |
| 5-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | Hydroxy (OH) at position 5 | 1396762-13-2 | C11H10N2O3 | 218.21 | Not reported |
| 2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid | Amino (NH2) at position 2 | 1542020-25-6 | C8H7N3O2 | 177.16 | Not reported |
| 6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid | Hydroxymethyl (CH2OH) at position 6 | 888735-61-3 | C9H8N2O3 | 192.17 | Not reported |
Key Observations:
Polar groups like hydroxymethyl or hydroxy may reduce lipophilicity but improve solubility, as seen in 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid (MW 192.17) .
Synthetic Accessibility :
- Derivatives with methyl or methoxy groups (e.g., 7-methyl or 5-methoxy) are synthesized via direct esterification or amidation of the core carboxylic acid .
- The 2-phenyl variant likely requires Suzuki-Miyaura coupling or similar cross-coupling reactions to introduce the aromatic substituent .
Key Observations:
- Phenyl Substitution Enhances Target Affinity: The phenyl group in 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid contributes to higher potency in kinase inhibition (e.g., EphB3 and VEGFR2) compared to smaller substituents like methyl or amino groups .
- Antimicrobial Activity : Pyrazolo[1,5-a]pyridine-3-carboxamides with phenyl substituents exhibit improved antituberculosis activity, likely due to enhanced interaction with bacterial enzymes .
Biological Activity
Overview
2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to the pyrazolo[1,5-a]pyridine family, which has been extensively studied for various therapeutic applications, particularly in cancer treatment and enzyme inhibition.
Biological Properties
The biological activity of 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid encompasses several mechanisms and therapeutic potentials:
- Anticancer Activity : Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. It has been shown to inhibit cell growth and induce apoptosis in cancerous cells, making it a candidate for further development as an anticancer agent .
- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes, including cyclooxygenase (COX-1 and COX-2), which are crucial in inflammatory pathways. This inhibition suggests potential applications as a non-steroidal anti-inflammatory drug (NSAID) .
- Peripheral Benzodiazepine Receptor (PBR) Ligands : 2-Phenylpyrazolo[1,5-a]pyridine derivatives have been identified as selective ligands for PBR, indicating their role in modulating steroid biosynthesis and potentially affecting neurological functions .
The mechanism of action for 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The structural features of the compound allow it to bind effectively to active sites, inhibiting enzymatic activity or modulating receptor functions.
For example, its interaction with mitogen-activated protein kinase 1 (MAPK1) has been highlighted as a significant pathway involved in regulating cell growth and survival .
Case Studies and Research Findings
Several studies have investigated the biological activity of 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid:
-
Anticancer Studies :
- A study reported the compound's effectiveness against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with GI50 values indicating significant growth inhibition .
- Another research highlighted its ability to induce apoptosis in A549 lung cancer cells with an IC50 value of approximately 49.85 µM .
-
Enzyme Inhibition :
- The compound was tested for COX inhibition, showing promising results in reducing inflammation in various preclinical models .
- PBR Binding Studies :
Data Table: Biological Activity Summary
Q & A
Q. What synthetic routes are commonly employed to prepare 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives?
The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, 5-aminopyrazole precursors react with enaminones in polar solvents (e.g., ethanol or DMF) under reflux to form the pyrazolo[1,5-a]pyridine core. Subsequent functionalization at position 3 with carboxylic acid groups can be achieved via hydrolysis of ester intermediates (e.g., ethyl or methyl esters) using aqueous NaOH or HCl . Methanol or ethanol solvents are critical for crystallization, with yields optimized by controlled cooling and filtration .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- 1H/13C NMR : To verify substituent positions and aromatic proton environments (e.g., distinguishing pyridine and pyrazole protons).
- IR Spectroscopy : Confirms carboxylic acid C=O stretching (~1700 cm⁻¹) and NH/OH bands.
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
- Elemental Analysis : Ensures purity and stoichiometric consistency .
- X-ray Crystallography : Resolves crystal packing and absolute configuration in derivatives .
Q. How can researchers functionalize the pyrazolo[1,5-a]pyridine scaffold for diverse applications?
Functionalization at position 7 (via electrophilic substitution) or the carboxylic acid group (via amidation or esterification) is common. For instance:
- Amidation : Coupling with amines using bis(pentafluorophenyl) carbonate (BPC) activates the carboxylic acid for amide bond formation .
- Halogenation : Bromine or iodine can be introduced at position 2 or 7 for cross-coupling reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of 3-carboxylic acid derivatives?
Low yields often arise from incomplete cyclization or side reactions. Strategies include:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclocondensation.
- Catalysis : Lewis acids (e.g., ZnCl₂) or Pd catalysts improve regioselectivity in cross-coupling steps.
- Temperature Control : Gradual heating (60–80°C) minimizes decomposition of sensitive intermediates .
Q. What experimental approaches resolve contradictions in spectroscopic data for structurally similar derivatives?
Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. Solutions include:
- Variable Temperature (VT) NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism).
- Deuterated Solvent Comparison : DMSO-d₆ vs. CDCl₃ can reveal hydrogen-bonding interactions.
- DFT Calculations : Predict and compare theoretical vs. experimental spectra to assign ambiguous peaks .
Q. What computational methods predict the bioactivity or material properties of this compound?
- Molecular Docking : Screens binding affinity to biological targets (e.g., kinases or GPCRs) using AutoDock Vina.
- DFT Studies : Calculates electronic properties (HOMO-LUMO gaps) to assess potential in optoelectronic materials.
- QSAR Models : Correlates substituent effects (e.g., electron-withdrawing groups at position 2) with activity trends .
Q. How do steric and electronic modifications at position 2 (phenyl group) influence pharmacological activity?
- Electron-Donating Groups (e.g., -OCH₃): Enhance solubility and binding to hydrophilic pockets.
- Electron-Withdrawing Groups (e.g., -NO₂): Improve metabolic stability but may reduce bioavailability.
- Bulkier Substituents : Can restrict rotational freedom, increasing selectivity for target receptors .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
